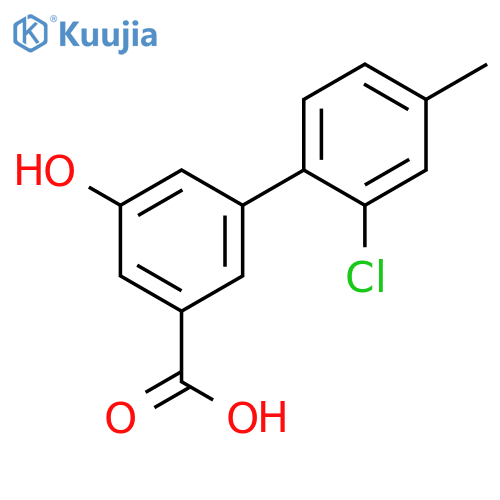Cas no 1258622-09-1 (3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)

1258622-09-1 structure
商品名:3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid
CAS番号:1258622-09-1
MF:C14H11ClO3
メガワット:262.688343286514
MDL:MFCD18086721
CID:2760926
PubChem ID:53226614
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-CHLORO-4-METHYLPHENYL)-5-HYDROXYBENZOIC ACID
- 1258622-09-1
- MFCD18086721
- 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
- 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%
- DTXSID90690232
- 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid
-
- MDL: MFCD18086721
- インチ: InChI=1S/C14H11ClO3/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18)
- InChIKey: WUJCVGNHCZNZPL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 262.0396719Da
- どういたいしつりょう: 262.0396719Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327917-5 g |
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%; . |
1258622-09-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB327917-5g |
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%; . |
1258622-09-1 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1258622-09-1 (3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid) 関連製品
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1258622-09-1)

清らかである:99%
はかる:5g
価格 ($):687.0